抗荚素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anticapsin is a biologically active metabolite of Streptomyces griseoplanus . It’s part of the dipeptide Bacilysin, which is composed of L-alanine and L-anticapsin . Anticapsin has been found to have antimicrobial properties .

Synthesis Analysis

The synthesis of Anticapsin involves the stepwise activity of enzymes in the bac operon . The bacD and bacE genes are involved in the amino acid ligation and self-protection to bacilysin, respectively .

Molecular Structure Analysis

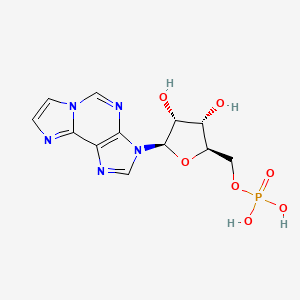

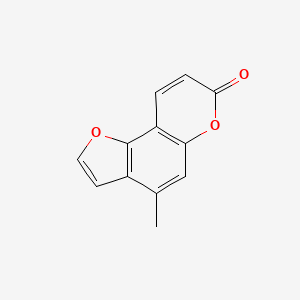

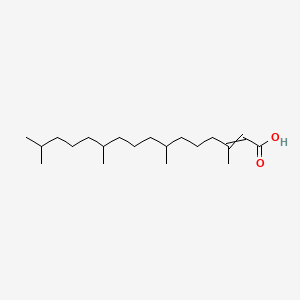

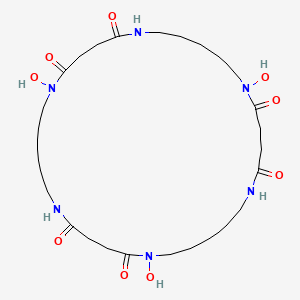

Physical and analytical data obtained on crystalline anticapsin indicated the empirical formula C9H13NO4 . Spectral data (u.v., i.r. and proton magnetic resonance) and formation of L-tyrosine on hydrolysis revealed the functionalities and carbon skeleton of the new epoxy keto amino acid .

Chemical Reactions Analysis

Anticapsin is part of the dipeptide Bacilysin, which is produced and excreted by Bacillus subtilis under the control of quorum sensing .

Physical And Chemical Properties Analysis

Physical and analytical data obtained on crystalline anticapsin indicated the empirical formula C9H13NO4 . Spectral data (u.v., i.r. and proton magnetic resonance) and formation of L-tyrosine on hydrolysis revealed the functionalities and carbon skeleton of the new epoxy keto amino acid .

科学研究应用

抗荚素作为一种生物活性代谢物

抗荚素已被确定为链霉菌灰网菌产生的生物活性代谢物。它已显示出以最小浓度抑制致病菌化脓链球菌中透明质酸荚膜形成的能力。抗荚素的这一特性使其成为研究细菌发病机制和潜在抗菌策略的重要课题 (Shah 等人,1970).

增强抗荚素的产生

研究表明,灰网菌在富含碳水化合物的复杂培养基中可以增强抗荚素的产生。已经发现特定的碳源,尤其是蔗糖,可以显着促进抗荚素的生物合成。这一发现对于优化抗荚素的生产以进行进一步的研究和潜在应用至关重要 (Boeck 等人,1971).

抗荚素对 HeLa S3 细胞的作用

一项研究检查了抗荚素对 HeLa S3 细胞的影响,发现它不可逆地抑制了它们的生长。发现该抗生素会减少前体物质进入核酸和蛋白质,表明其对蛋白质合成的主要作用。这项研究为抗荚素在癌症研究中的潜在用途提供了见解,特别是在了解细胞生长抑制机制方面 (Woynarowska 等人,1987).

抗荚素的结构分析

通过各种分析方法对抗荚素进行结构表征,结果表明它是一种环氧酮氨基酸。了解抗荚素的结构对于探索其生物活性和潜在治疗用途至关重要 (Neuss 等人,1970).

抗荚素在抑制葡萄糖胺合成酶中的作用

抗荚素已被确定为葡萄糖胺合成酶的有力抑制剂,葡萄糖胺合成酶是细菌细胞壁合成中至关重要的酶。这种抑制特性使抗荚素成为开发新型抗菌剂的候选者,特别是在对抗对传统抗生素有耐药性的细菌菌株方面 (Kenig & Abraham, 1976).

抗荚素的合成方法

抗荚素的合成生产一直是研究的主题,为其化学性质和潜在的修饰以增强生物活性提供了宝贵的见解。这项研究对于开发基于抗荚素的药物和治疗剂具有重要意义 (Baldwin 等人,1995).

作用机制

未来方向

Bacilysin, which contains Anticapsin, has drawn great attention for its excellent performance against Candida albicans . The antifungal mechanism of Bacilysin was investigated, and the interaction mode of Anticapsin with GFA was detailed, which provides data for the development of novel antifungal drugs . This suggests that Anticapsin could have a wide application prospect in the agricultural and medical fields .

属性

CAS 编号 |

28978-07-6 |

|---|---|

分子式 |

C9H13NO4 |

分子量 |

199.20 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |

InChI |

InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1 |

InChI 键 |

KHVZXXWDPSCGEK-MGVQOFIGSA-N |

手性 SMILES |

C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2 |

SMILES |

C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |

规范 SMILES |

C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |

同义词 |

anticapsin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

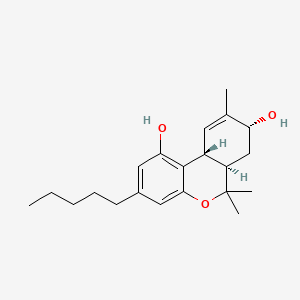

![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)